5-bromo-2,3-dihydro-1H-isoindol-1-one

Organic Synthesis Process Chemistry Pharmaceutical Intermediates

5-Bromo-2,3-dihydro-1H-isoindol-1-one (CAS 552330-86-6) is a brominated isoindolinone derivative characterized by a rigid bicyclic framework featuring a reactive aryl bromide moiety. This compound is a member of the broader isoindolin-1-one class, a privileged scaffold in medicinal chemistry renowned for its diverse biological activities and synthetic accessibility.

Molecular Formula C8H6BrNO
Molecular Weight 212.04 g/mol
CAS No. 552330-86-6
Cat. No. B1289318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-2,3-dihydro-1H-isoindol-1-one
CAS552330-86-6
Molecular FormulaC8H6BrNO
Molecular Weight212.04 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)Br)C(=O)N1
InChIInChI=1S/C8H6BrNO/c9-6-1-2-7-5(3-6)4-10-8(7)11/h1-3H,4H2,(H,10,11)
InChIKeyWJNKJYJCWXMBNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2,3-dihydro-1H-isoindol-1-one: A Versatile Intermediate Scaffold


5-Bromo-2,3-dihydro-1H-isoindol-1-one (CAS 552330-86-6) is a brominated isoindolinone derivative characterized by a rigid bicyclic framework featuring a reactive aryl bromide moiety. This compound is a member of the broader isoindolin-1-one class, a privileged scaffold in medicinal chemistry renowned for its diverse biological activities and synthetic accessibility [1]. Its structural features—specifically the electron-withdrawing bromine at the 5-position—render it a versatile building block for constructing complex heterocyclic compounds, particularly for generating focused libraries of kinase inhibitors and other therapeutically relevant molecules .

1
Brominated isoindolinone building block for kinase inhibitor research
2
Reactive aryl bromide handle supports cross-coupling and library synthesis
3
Privileged scaffold with published medicinal chemistry applications

Substitution Risks for 5-Bromo-isoindolinone


Attempting to substitute 5-bromo-2,3-dihydro-1H-isoindol-1-one with other halogenated isoindolinones (e.g., 5-chloro, 5-fluoro, or 5-iodo analogs) or regioisomers (e.g., 6-bromo) carries significant risk to downstream synthetic outcomes. The electronic and steric influence of the bromine substituent at the 5-position directly modulates the reactivity in cross-coupling reactions such as Suzuki-Miyaura couplings, impacting both yield and selectivity . Furthermore, the unique crystalline nature and thermal stability (melting point ~267°C) of this specific bromo analog ensure consistent handling and performance in automated synthesis platforms, unlike lower melting or less stable analogs . The quantitative evidence below establishes the specific performance metrics that distinguish this compound, enabling informed procurement decisions.

!
Halogen substitution (Cl, F, I) may alter cross-coupling reactivity and yield
!
Regioisomer shift (e.g., 6-bromo) can affect downstream selectivity and pharmacophore fit
!
Thermal stability and melting point differences may impact automated solid dispensing reliability

5-Bromo-isoindolinone: Comparative Performance Data


Superior Synthetic Yield for Core Scaffold

The synthesis of 5-bromo-2,3-dihydro-1H-isoindol-1-one from 4-bromo-2-bromomethylbenzoic acid methyl ester proceeds with a 90% isolated yield under standard ammonolysis conditions. This represents a high-efficiency conversion for generating this core scaffold. In contrast, closely related halogenated isoindolinone syntheses (e.g., 5-chloro or 6-bromo analogs) often report lower yields (typically 60-75%) under comparable conditions, owing to differences in leaving group propensity and ring-closure kinetics .

Scaffold Formation Yield
Data to verify
90% isolated yield
vs. 5-chloro/6-bromo analogs (60–75%)
Reported high-efficiency scaffold synthesis
Source review recommended; cross-study comparison
Organic Synthesis Process Chemistry Pharmaceutical Intermediates

Thermal Stability and Purity for Automation

Commercially available 5-bromo-2,3-dihydro-1H-isoindol-1-one from major vendors is routinely supplied at ≥98.5% purity (HPLC) and exhibits a sharp, high melting point of 267 °C. These properties provide a clear advantage over structurally similar, lower-melting halogenated heterocycles (e.g., 5-iodo analogs often melt below 200 °C) which can be prone to degradation or stickiness during automated solid dispensing, leading to weighing errors and cross-contamination. The high melting point ensures reliable, free-flowing powder characteristics under ambient conditions .

Thermal Stability & Purity
Data to verify
≥98.5% purity, 267 °C MP
5-iodo analog: 95–97% purity, 190–200 °C MP
Supports automated solid dispensing and handling
CoA specifications; verify lot-specific data
Analytical Chemistry Material Science Automated Synthesis

Cross-Coupling Efficiency in Borylation Reactions

In a palladium-catalyzed Miyaura borylation reaction, 5-bromo-2,3-dihydro-1H-isoindol-1-one was converted to its corresponding pinacol boronate ester with a 68% isolated yield. This yield is notably higher than that reported for similar reactions with the 5-chloro analog under identical conditions, where the reaction often stalls at <40% conversion due to the lower reactivity of the C-Cl bond in oxidative addition. The electron-withdrawing nature of the lactam ring in combination with the moderately activating bromine substituent creates an optimal balance for efficient cross-coupling [1].

Borylation Coupling Yield
Reported
68% isolated yield
vs. 5-chloro analog (lower conversion)
Supports efficient diversification via cross-coupling
Pd-catalyzed Miyaura borylation conditions
Medicinal Chemistry Cross-Coupling Reactions Catalysis

Lipophilicity Optimized for CNS Penetration

The calculated LogP value for 5-bromo-2,3-dihydro-1H-isoindol-1-one is 1.06, which falls within the optimal range (LogP 1-3) for central nervous system (CNS) drug candidates, balancing aqueous solubility and passive membrane permeability. In contrast, the 5-iodo analog has a calculated LogP of ~2.4, pushing it into a more lipophilic space associated with increased metabolic liability and poor solubility, while the unsubstituted isoindolin-1-one (LogP ~0.5) may exhibit insufficient brain penetration .

Calculated Lipophilicity
Class-level inference
LogP 1.06
vs. iodo (~2.4), unsubstituted (~0.5)
Calculated CNS drug-like property context
ALOGPS 2.1 prediction; experimental verification needed
Pharmacokinetics Medicinal Chemistry CNS Drug Discovery

Cost-Effective Procurement for Early Discovery

Commercial pricing data reveals that 5-bromo-2,3-dihydro-1H-isoindol-1-one is available at $35 for 5g and $55 for 10g from major biochemical reagent suppliers. This pricing structure (approximately $5.50 - $7.00 per gram) is highly competitive compared to less readily available halogenated analogs (e.g., 5-fluoro-isoindolin-1-one often exceeds $50/g) and makes it economically viable for initial hit expansion and SAR studies without requiring in-house synthesis of the core scaffold [1].

Procurement Cost
Reported
$5.50–7.00/g
Fluoro analog: >$50/g
Supports budget-conscious early-stage research
Pricing based on supplier catalog; subject to change
Procurement Medicinal Chemistry Library Synthesis

Optimal Applications of 5-Bromo-isoindolinone


Rapid Diversification of Kinase Inhibitor Scaffolds

Given its efficient cross-coupling reactivity (68% yield in borylation) and optimal LogP (1.06) for CNS penetration, this building block is ideal for generating focused libraries of isoindolin-1-one based kinase inhibitors, particularly those targeting PI3Kγ and CDK7. Researchers can utilize the bromine as a handle for Suzuki-Miyaura couplings to introduce diverse aryl and heteroaryl groups, quickly exploring structure-activity relationships (SAR) for enhanced potency and selectivity [1][2].

Robust Intermediate for Large-Scale API Synthesis

The high and reproducible 90% yield in its synthesis, combined with the compound's high purity (≥98.5%) and thermal stability (melting point 267 °C), makes it a reliable and cost-effective intermediate for scaling up active pharmaceutical ingredient (API) production. The robust physical properties minimize batch-to-batch variability and streamline downstream processing in cGMP manufacturing environments .

Automated Synthesis and HTE Compatibility

The free-flowing, non-hygroscopic solid nature (stemming from its high melting point of 267 °C) makes this compound perfectly suited for automated solid dispensing robots used in high-throughput experimentation (HTE) and parallel synthesis. This ensures accurate and reproducible weighing across thousands of reactions, a critical requirement for generating high-quality, comparable data in large-scale medicinal chemistry campaigns .

Accessible for Academic and Exploratory Research

The low commercial cost ($5.50 - $7.00/g) removes financial barriers for academic laboratories and small biotech companies looking to explore the isoindolin-1-one scaffold. This accessibility allows for the synthesis of 20-50 novel analogs from a single 5g purchase, enabling proof-of-concept studies and novel reaction development without significant upfront investment in multi-step synthesis [3].

Application
Selection Property
Validation Focus
Kinase inhibitor SAR exploration
Cross-coupling reactivity
Yield and diversification efficiency
Scale-up synthesis
Thermal stability and purity
Batch consistency and handling
Automated HTE workflows
Solid handling properties
Weighing accuracy and reproducibility
Academic and exploratory research
Cost accessibility
Budget feasibility for analog libraries

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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